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Compound of Interest

Compound Name: Propargyl-PEG2-OH

Cat. No.: B1679628 Get Quote

An in-depth examination of the structure, properties, and applications of Propargyl-PEG2-OH,

a versatile bifunctional linker critical in the advancement of bioconjugation and targeted protein

degradation.

Propargyl-PEG2-OH is a heterobifunctional molecule featuring a terminal alkyne group and a

primary hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. This unique

structure makes it a valuable building block in medicinal chemistry and drug discovery,

particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its PEG component

imparts increased hydrophilicity and biocompatibility to the parent molecule, while the terminal

alkyne and hydroxyl groups provide reactive handles for covalent modification.

Core Properties and Specifications
The physicochemical properties of Propargyl-PEG2-OH are summarized in the table below.

These specifications are critical for its application in precise chemical syntheses.
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Property Value

IUPAC Name 2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethan-1-ol

Synonyms Propargyl-PEG2-alcohol

CAS Number 7218-43-1

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol

Appearance Colorless to light yellow liquid

Purity Typically ≥95%

Density 1.06 g/cm³

Boiling Point 81 °C at 1 mmHg

Solubility Soluble in water, DMSO, DCM, and DMF

Storage Conditions

Store at -20°C for long-term stability. For short-

term (days to weeks), storage at 4°C is

acceptable.

Key Applications in Research and Drug
Development
Propargyl-PEG2-OH is a cornerstone in modern bioconjugation techniques, primarily due to its

participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click

chemistry". This reaction's high efficiency and specificity allow for the reliable formation of

stable triazole linkages between molecules.

PROTAC Synthesis
A major application of Propargyl-PEG2-OH is in the construction of PROTACs. These chimeric

molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The

Propargyl-PEG2-OH linker serves to connect the target protein ligand to the E3 ligase ligand.

Its defined length and flexibility are crucial for the proper orientation of the two ligands to form a
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productive ternary complex (Target Protein - PROTAC - E3 Ligase). A prominent example of its

use is in the synthesis of Thalidomide-O-PEG2-propargyl, a common intermediate for creating

cereblon (CRBN)-recruiting PROTACs.[1][2]

Bioconjugation and PEGylation
The alkyne group of Propargyl-PEG2-OH provides a reactive site for "clicking" onto azide-

modified biomolecules, such as proteins, peptides, and nucleic acids.[3] The hydroxyl group

can be further functionalized, for example, by converting it into a carboxylic acid or an amine, to

enable conjugation to other molecules through amide bond formation or other chemistries. The

PEG spacer enhances the solubility and pharmacokinetic properties of the resulting

conjugates, a process known as PEGylation.

Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the

following sections provide detailed methodologies for the key experiments involving Propargyl-
PEG2-OH.

Synthesis of Propargyl-PEG2-OH (Illustrative Protocol)
The synthesis of Propargyl-PEG2-OH can be achieved through the propargylation of

diethylene glycol. While a specific protocol for this exact molecule is not readily available in the

provided search results, a general procedure based on Williamson ether synthesis is outlined

below. This method is adapted from protocols for synthesizing longer-chain propargyl-PEGs.[4]

Materials:

Diethylene glycol

Propargyl bromide

Sodium hydride (NaH) or Potassium hydroxide (KOH)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of excess diethylene glycol in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents relative to

propargyl bromide).

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0

°C.

Extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield Propargyl-PEG2-
OH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between an alkyne-

containing molecule like Propargyl-PEG2-OH and an azide-functionalized molecule.[5][6]
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Materials:

Propargyl-PEG2-OH

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a ligand

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be

prepared immediately before use.

In a reaction vessel, dissolve Propargyl-PEG2-OH (1 equivalent) and the azide-containing

molecule (1.1-1.5 equivalents) in the chosen solvent.

If using a ligand, pre-mix the CuSO₄ (0.01-0.1 equivalents) and the ligand (e.g., THPTA,

typically in a 1:2 to 1:5 molar ratio to copper) in the solvent.

Add the copper/ligand solution to the reaction mixture.

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to

remove oxygen, which can oxidize the Cu(I) catalyst.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0

equivalents).

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but

can be monitored by TLC or LC-MS.
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Upon completion, the product can be purified by standard methods such as column

chromatography or preparative HPLC.

PROTAC Synthesis Workflow using Propargyl-PEG2-OH
The synthesis of a PROTAC using Propargyl-PEG2-OH typically involves a two-step process:

first, the attachment of one of the ligands to the linker, followed by the attachment of the

second ligand. The following is a generalized workflow.

Step 1: Amide Coupling (Example)

This step involves coupling a ligand containing a carboxylic acid to the hydroxyl group of

Propargyl-PEG2-OH (after its activation or conversion to an amine). Alternatively, if the

Propargyl-PEG2-OH is first converted to Propargyl-PEG2-acid, it can be coupled to an amine-

containing ligand.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The product from Step 1, which now contains a terminal alkyne, is reacted with the second

ligand that has been functionalized with an azide group, following the CuAAC protocol

described above.

Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the

linker in bringing the target protein and the E3 ligase into proximity.
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis
This diagram outlines the general synthetic strategy for constructing a PROTAC molecule using

Propargyl-PEG2-OH as a linker.
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Caption: A generalized workflow for the synthesis of a PROTAC using Propargyl-PEG2-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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